Red-CLA

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Red-CLA involves several steps, starting with the preparation of the imidazo[1,2-a]pyrazine core, followed by the attachment of the phenoxybutyramido and sulforhodamine101 groups The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity

Analyse Chemischer Reaktionen

Red-CLA undergoes chemiluminescent reactions in the presence of superoxide, which is a type of oxidation reaction . The common reagents used in these reactions include xanthine and xanthine oxidase, which generate superoxide in situ . The major product formed from this reaction is the chemiluminescent signal emitted by this compound, which can be detected using a luminometer .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Measurement of Superoxide Production

Red-CLA is used as a sensitive chemiluminescent probe for detecting superoxide anions produced by marine phytoplankton. This method allows researchers to quantify the extracellular production of superoxide, which is crucial for understanding the role of phytoplankton in marine ecosystems and their contribution to biogeochemical cycles. The method has been validated as rapid and highly sensitive, making it a valuable tool in marine biology research .

Comparison with Other Probes

A comparative analysis indicates that this compound offers advantages over traditional methods for measuring reactive oxygen species (ROS). It provides a more straightforward approach to assess oxidative stress in various biological samples, enhancing the accuracy and reliability of results .

Environmental Monitoring

Marine Ecosystem Studies

The application of this compound extends to environmental monitoring, particularly in assessing the health of marine ecosystems. By measuring superoxide levels, researchers can infer the oxidative stress experienced by marine organisms, which can be indicative of environmental changes or pollution impacts. This application is vital for understanding how anthropogenic factors affect marine biodiversity and ecosystem functioning .

Impact on Climate Change Research

In the context of climate change, this compound can help evaluate the responses of marine phytoplankton to changing environmental conditions. As these organisms play a significant role in carbon cycling and oxygen production, understanding their oxidative responses can provide insights into broader ecological shifts due to climate change .

Case Studies

Wirkmechanismus

The mechanism of action of Red-CLA involves its reaction with superoxide to produce a chemiluminescent signal . The molecular target of this compound is superoxide, a reactive oxygen species that plays a crucial role in various biochemical processes. The pathway involved in this reaction includes the generation of superoxide by xanthine oxidase, which then reacts with this compound to produce light at 610 nm .

Vergleich Mit ähnlichen Verbindungen

Red-CLA is similar to other chemiluminescent probes such as MCLA, which emits light at 460 nm in the presence of superoxide . this compound has a higher emission intensity and emits light at a longer wavelength, making it more suitable for certain applications . Other similar compounds include firefly luciferin, which reacts with ATP to produce light, and various other chemiluminescent reagents used in biochemical assays .

This compound’s unique properties, such as its high emission intensity and longer wavelength, make it a valuable tool in scientific research, particularly in studies involving oxidative stress and superoxide detection .

Biologische Aktivität

Red-CLA, a specific isomer of conjugated linoleic acid (CLA), has garnered attention for its potential biological activities, particularly in the fields of nutrition and health. This article delves into the biological mechanisms, effects on human health, and relevant research findings associated with this compound.

Overview of this compound

This compound is primarily derived from the biohydrogenation of linoleic acid, predominantly found in ruminant fats and dairy products. It exhibits unique structural properties that contribute to its biological activity. The primary isomers of CLA include trans-10,cis-12 CLA and cis-9,trans-11 CLA, each demonstrating different physiological effects.

- Adipocyte Metabolism : Research indicates that trans-10,cis-12 CLA significantly influences adipocyte metabolism. It induces a decrease in triglyceride content within adipocytes through the activation of mitogen-activated protein kinase (MAPK) pathways, particularly the MEK/ERK signaling cascade. This process is linked to the secretion of pro-inflammatory adipocytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) .

- Cytokine Modulation : A systematic review encompassing 42 studies highlighted that CLA supplementation notably decreases levels of pro-inflammatory cytokines like TNF-α and IL-6 while slightly increasing C-reactive protein (CRP) levels. This suggests a dual role for CLA in modulating inflammation .

- Weight Management and Fat Loss : this compound has been associated with anti-obesity effects. Studies show it can reduce body fat mass and improve lipid profiles by enhancing fatty acid oxidation and reducing insulin resistance .

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Case Study on Weight Loss : In an animal model study, obese mice were administered this compound over a period of 12 weeks. Results indicated a significant reduction in body weight and fat mass, alongside improved insulin sensitivity compared to control groups. The study emphasized the compound's potential as a dietary supplement for weight management.

- Human Clinical Trials : A clinical trial involving overweight individuals supplemented with CLA revealed significant changes in body composition after 12 weeks, including reduced fat mass without adverse effects on lean body mass. Participants also reported improved energy levels, suggesting enhanced metabolic efficiency.

Eigenschaften

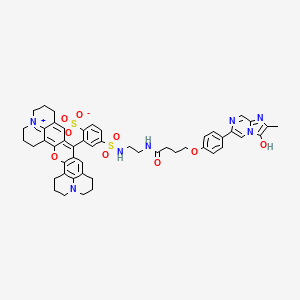

IUPAC Name |

4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCHMYZSZWGIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H51N7O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.